molecular formula C17H18N6S2 B13362679 benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B13362679
M. Wt: 370.5 g/mol
InChI Key: FBVWSCFIOCAROG-UHFFFAOYSA-N
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Description

Benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, a triazole ring, and a thiadiazole ring, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The triazole and thiadiazole rings can be formed through cyclization reactions involving appropriate precursors . The final step involves the coupling of these rings with a benzyl group and a sulfide linkage under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole, triazole, and thiadiazole rings, such as:

Uniqueness

Benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of heterocyclic rings and the presence of a benzyl sulfide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H18N6S2

Molecular Weight

370.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6S2/c1-11(2)13-8-14(19-18-13)16-22-23-15(20-21-17(23)25-16)10-24-9-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19)

InChI Key

FBVWSCFIOCAROG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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